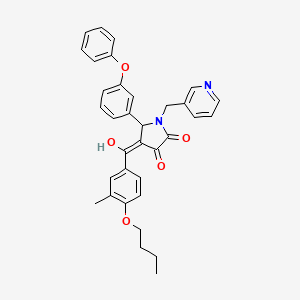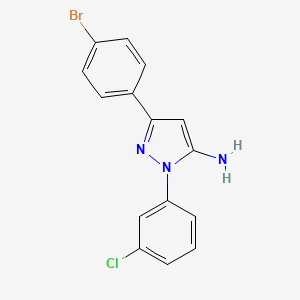![molecular formula C31H29N3O5S2 B12030184 2-((3Z)-3-{3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-YL)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B12030184.png)
2-((3Z)-3-{3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-YL)-N-(2,6-dimethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3Z)-3-{3-[2-(3,4-diméthoxyphényl)éthyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidène}-2-oxo-2,3-dihydro-1H-indol-1-YL)-N-(2,6-diméthylphényl)acétamide est un composé organique complexe avec une structure unique qui combine plusieurs groupes fonctionnels
Méthodes De Préparation
La synthèse de 2-((3Z)-3-{3-[2-(3,4-diméthoxyphényl)éthyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidène}-2-oxo-2,3-dihydro-1H-indol-1-YL)-N-(2,6-diméthylphényl)acétamide implique plusieurs étapes. Les principaux produits de départ comprennent l'acide 3,4-diméthoxyphénylacétique, qui subit une série de réactions pour former le cycle thiazolidinone. Les conditions de réaction impliquent généralement l'utilisation de solvants comme le dichlorométhane et de catalyseurs tels que la triéthylamine. Les méthodes de production industrielle peuvent impliquer l'optimisation de ces conditions de réaction pour augmenter le rendement et la pureté.
Analyse Des Réactions Chimiques
Ce composé peut subir diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé en utilisant des réactifs comme le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents comme le borohydrure de sodium.
Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau du cycle thiazolidinone. Les réactifs et les conditions couramment utilisés dans ces réactions comprennent les milieux acides ou basiques, des catalyseurs spécifiques et des températures contrôlées. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.
Applications de la recherche scientifique
2-((3Z)-3-{3-[2-(3,4-diméthoxyphényl)éthyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidène}-2-oxo-2,3-dihydro-1H-indol-1-YL)-N-(2,6-diméthylphényl)acétamide a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme un élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment les propriétés antimicrobiennes et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'agent thérapeutique.
Industrie : Il peut être utilisé dans le développement de nouveaux matériaux avec des propriétés spécifiques.
Mécanisme d'action
Le mécanisme d'action de ce composé implique son interaction avec des cibles moléculaires spécifiques. Il peut inhiber certaines enzymes ou certains récepteurs, ce qui conduit à ses effets biologiques. Les voies impliquées peuvent inclure les voies de transduction du signal qui régulent la croissance cellulaire et l'apoptose.
Applications De Recherche Scientifique
2-((3Z)-3-{3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-YL)-N-(2,6-dimethylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The pathways involved can include signal transduction pathways that regulate cell growth and apoptosis.
Comparaison Avec Des Composés Similaires
Des composés similaires comprennent d'autres dérivés de thiazolidinone et des molécules à base d'indole. Comparé à ces composés, 2-((3Z)-3-{3-[2-(3,4-diméthoxyphényl)éthyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidène}-2-oxo-2,3-dihydro-1H-indol-1-YL)-N-(2,6-diméthylphényl)acétamide est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui peut conférer des activités biologiques et une réactivité chimique distinctes.
Propriétés
Formule moléculaire |
C31H29N3O5S2 |
|---|---|
Poids moléculaire |
587.7 g/mol |
Nom IUPAC |
2-[(3Z)-3-[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]-N-(2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C31H29N3O5S2/c1-18-8-7-9-19(2)27(18)32-25(35)17-34-22-11-6-5-10-21(22)26(29(34)36)28-30(37)33(31(40)41-28)15-14-20-12-13-23(38-3)24(16-20)39-4/h5-13,16H,14-15,17H2,1-4H3,(H,32,35)/b28-26- |
Clé InChI |
GOLXMGQXUFYRAD-SGEDCAFJSA-N |
SMILES isomérique |
CC1=C(C(=CC=C1)C)NC(=O)CN2C3=CC=CC=C3/C(=C/4\C(=O)N(C(=S)S4)CCC5=CC(=C(C=C5)OC)OC)/C2=O |
SMILES canonique |
CC1=C(C(=CC=C1)C)NC(=O)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)CCC5=CC(=C(C=C5)OC)OC)C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-bromo-2-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenyl] 4-methoxybenzoate](/img/structure/B12030102.png)
![2-{[4-Allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2,5-dichlorophenyl)acetamide](/img/structure/B12030106.png)
![N-(2,5-dichlorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12030111.png)
![N-(3-methoxyphenyl)-6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide](/img/structure/B12030125.png)
![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(9-ethyl-9H-carbazol-3-yl)acetamide](/img/structure/B12030130.png)

![4-{[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]amino}-5-(3-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12030137.png)
![4-{(1E)-1-[2-({[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]ethyl}phenyl acetate](/img/structure/B12030140.png)
![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B12030145.png)




![ethyl 2-[3-(4-butoxybenzoyl)-2-(3-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12030164.png)
